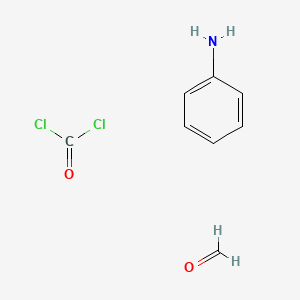

Aniline;carbonyl dichloride;formaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aniline, carbonyl dichloride, and formaldehyde are three distinct chemical compounds that can interact to form various products. Aniline is an aromatic amine with the formula (C_6H_5NH_2), carbonyl dichloride (also known as phosgene) has the formula (COCl_2), and formaldehyde is the simplest aldehyde with the formula (CH_2O). These compounds are significant in organic chemistry and industrial applications due to their reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aniline: Aniline is typically synthesized by the reduction of nitrobenzene using iron and hydrochloric acid or by catalytic hydrogenation.

Carbonyl Dichloride: Carbonyl dichloride is produced industrially by the reaction of carbon monoxide and chlorine gas in the presence of a catalyst such as activated carbon.

Formaldehyde: Formaldehyde is produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.

Industrial Production Methods

Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene.

Carbonyl Dichloride: Carbonyl dichloride is produced on a large scale by the reaction of carbon monoxide and chlorine gas.

Formaldehyde: Formaldehyde is produced industrially by the oxidation of methanol in the presence of metal catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Aniline: Undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. It also reacts with aldehydes and ketones to form Schiff bases.

Carbonyl Dichloride: Reacts with amines to form ureas and carbamates, and with alcohols to form carbonates.

Formaldehyde: Participates in addition reactions with nucleophiles, such as the formation of hemiacetals and acetals with alcohols.

Common Reagents and Conditions

Aniline: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Carbonyl Dichloride: Reacts with amines and alcohols under mild conditions to form various derivatives.

Formaldehyde: Reacts with amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Aniline: Forms nitroaniline, bromoaniline, and sulfanilic acid.

Carbonyl Dichloride: Forms ureas, carbamates, and carbonates.

Formaldehyde: Forms hemiacetals, acetals, and Schiff bases.

Aplicaciones Científicas De Investigación

Chemistry

Aniline: Used as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.

Carbonyl Dichloride: Used in the production of polyurethanes and polycarbonates.

Formaldehyde: Used in the production of resins, plastics, and as a disinfectant.

Biology and Medicine

Aniline: Used in the synthesis of drugs and as an intermediate in the production of various pharmaceuticals.

Carbonyl Dichloride: Limited use due to its toxicity, but it is used in the synthesis of certain pharmaceuticals.

Formaldehyde: Used as a tissue fixative and disinfectant in medical laboratories.

Industry

Aniline: Used in the production of rubber processing chemicals, herbicides, and dyes.

Carbonyl Dichloride: Used in the production of isocyanates for polyurethane foams.

Formaldehyde: Used in the production of adhesives, resins, and as a preservative.

Mecanismo De Acción

Aniline: Acts as a nucleophile in electrophilic aromatic substitution reactions, forming various substituted anilines.

Carbonyl Dichloride: Acts as an acylating agent, reacting with nucleophiles to form ureas, carbamates, and carbonates.

Formaldehyde: Acts as an electrophile in addition reactions, forming hemiacetals, acetals, and Schiff bases.

Comparación Con Compuestos Similares

Aniline: Similar compounds include toluidine and xylidine, which are also aromatic amines but differ in the position and number of methyl groups.

Carbonyl Dichloride: Similar compounds include thiophosgene and oxalyl chloride, which are also acyl chlorides but differ in their reactivity and applications.

Formaldehyde: Similar compounds include acetaldehyde and benzaldehyde, which are also aldehydes but differ in their carbon chain length and aromaticity.

Conclusion

Aniline, carbonyl dichloride, and formaldehyde are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique reactivity and ability to form various derivatives make them valuable in scientific research and industrial processes.

Propiedades

Número CAS |

32055-14-4 |

|---|---|

Fórmula molecular |

C8H9Cl2NO2 |

Peso molecular |

222.07 g/mol |

Nombre IUPAC |

aniline;carbonyl dichloride;formaldehyde |

InChI |

InChI=1S/C6H7N.CCl2O.CH2O/c7-6-4-2-1-3-5-6;2-1(3)4;1-2/h1-5H,7H2;;1H2 |

Clave InChI |

BBTBDWHKOCOVAQ-UHFFFAOYSA-N |

SMILES canónico |

C=O.C1=CC=C(C=C1)N.C(=O)(Cl)Cl |

Números CAS relacionados |

32055-14-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

phosphanium bromide](/img/structure/B14687257.png)

![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)